molecular formula C25H24N4O3S B2546115 N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207000-17-6

N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2546115
CAS No.: 1207000-17-6
M. Wt: 460.55
InChI Key: CDUXAVPIZSDOQO-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex small molecule featuring a benzamide backbone substituted with a 5-methylfuran-2-ylmethyl group and a 1H-imidazole ring linked via a sulfanyl (-S-) bridge to a carbamoyl methyl moiety attached to a 4-methylphenyl group.

Properties

IUPAC Name

4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-17-3-8-20(9-4-17)28-23(30)16-33-25-26-13-14-29(25)21-10-6-19(7-11-21)24(31)27-15-22-12-5-18(2)32-22/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUXAVPIZSDOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The furan and imidazole rings are then coupled with the benzamide moiety through a series of nucleophilic substitution reactions, often using reagents such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced to form imidazolines under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly due to the presence of the imidazole ring, which is a common pharmacophore in many drugs.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the imidazole ring suggests it could act as a ligand for metal ions or participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Benzimidazole Derivatives (): Compounds such as N-phenyl benzamide (compound 5) and thiazolidin-4-one derivatives (compounds 11–12) share the benzamide or imidazole-thiazolidinone core. Key differences include:

  • The target compound replaces the thiazolidinone ring with a sulfanyl-linked imidazole and introduces a 5-methylfuran substituent.
  • Spectroscopic Comparison: IR: The target’s imidazole C=N stretch (~1600–1650 cm⁻¹) aligns with compounds 11–12 (C=N at 1590–1620 cm⁻¹). The sulfanyl (-S-) stretch (~600–700 cm⁻¹) is distinct from thiazolidinone C-S-C (~680–720 cm⁻¹) . ¹H NMR: The 5-methylfuran’s aromatic protons (δ 6.0–7.0 ppm) contrast with thiazolidinone’s aliphatic protons (δ 3.5–4.5 ppm) .

B. 1,2,4-Triazole Derivatives ():
Compounds 7–9 (1,2,4-triazole-3-thiones) and 10–15 (S-alkylated triazoles) feature sulfonyl and fluorophenyl groups. Unlike the target:

  • These compounds lack the benzamide-furan system but share sulfanyl/sulfonyl linkages.
  • Biological Implications : Triazole-thiones (7–9) exhibit tautomerism (thiol ↔ thione), which may enhance binding versatility compared to the target’s rigid imidazole-sulfanyl bridge .

Functional Group Analogues

A. Benzimidazole-Sulfanyl Hybrids ():
2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide shares the benzimidazole-sulfanyl motif but incorporates a hydrazine-carbothioamide group instead of the target’s carbamoyl methyl-4-methylphenyl chain.

  • Synthesis : Both compounds utilize nucleophilic aromatic substitution (e.g., S-alkylation), but the target’s 5-methylfuran group may require specialized coupling conditions .

B. Imidazole-Based Sulfonamides (): Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) shares the imidazole and aryl substituents but differs in:

  • The sulfonamide (-SO₂-NR₂) vs. the target’s sulfanyl (-S-) linkage.
  • Bioactivity : Cyazofamid is a fungicide, suggesting the target’s imidazole-sulfanyl architecture could also confer pesticidal or antimicrobial properties .

Comparative Data Table

Feature Target Compound Closest Analogues (Evidence) Key Differences
Core Structure Benzamide + imidazole-sulfanyl + 5-methylfuran Benzimidazole-thiazolidinone (1), Triazole-thiones (2) Thiazolidinone vs. imidazole; absence of furan in analogues
Sulfanyl/Sulfonyl Group -S- linkage -SO₂- in triazoles (2), -S- in benzimidazoles (4) Sulfonyl groups (2) enhance stability; sulfanyl (4) offers redox flexibility
Aromatic Substituents 5-methylfuran, 4-methylphenyl Fluorophenyl (2), 4-chlorophenyl (1) Furan’s electron-rich nature vs. halogenated phenyls’ electronegativity
Spectral Data (IR) C=O (amide: ~1680 cm⁻¹), C=N (imidazole: ~1600 cm⁻¹) C=O (~1663–1682 cm⁻¹ in 2), C=N (~1590 cm⁻¹ in 1) Comparable carbonyl stretches; imidazole C=N aligns with triazole-thiones (2)

Research Implications

  • Synthetic Challenges : The 5-methylfuran and sulfanyl-imidazole motifs may require multi-step protocols, similar to ’s triazole synthesis (reflux with α-halogenated ketones) .
  • Bioactivity Prediction : Analogues in and show antibacterial/antioxidant activity, suggesting the target’s imidazole and sulfanyl groups could synergize for similar applications .

Biological Activity

N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C25H20N4O5S
  • Molecular Weight : 488.5 g/mol
  • CAS Number : 1115970-78-9

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to the presence of the imidazole and furan moieties, which are known for their pharmacological properties.

Antibacterial Activity

Research has demonstrated that derivatives of imidazole, similar to this compound, possess significant antibacterial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A review highlighted that certain imidazole compounds exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

CompoundBacterial StrainMIC (μg/ml)
Compound AS. aureus50
Compound BE. coli25
N-[(5-methylfuran-2-yl)methyl]-4-[2-(4-methylphenyl)carbamoyl]S. typhi12.5

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, benzimidazole derivatives have shown efficacy against various fungal strains, with MIC values indicating potent activity against Candida albicans and other pathogens . The presence of the furan ring in this compound may enhance its interaction with fungal cell membranes.

CompoundFungal StrainMIC (μg/ml)
Compound CC. albicans250
Compound DA. niger3.12

Anticancer Activity

The anticancer potential of compounds containing imidazole and furan rings has been extensively studied. These compounds often target specific pathways involved in cancer cell proliferation and survival. Research indicates that similar structures can inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several imidazole derivatives, including those similar to N-[(5-methylfuran-2-yl)methyl]-4-[2-(4-methylphenyl)carbamoyl]. The results showed that these compounds had significant antibacterial effects against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Antifungal Screening : In another investigation focused on antifungal activity, derivatives were tested against a panel of fungal pathogens. The results indicated that modifications to the imidazole structure could enhance antifungal potency, making them suitable candidates for further development in antifungal therapies .
  • Anticancer Mechanisms : A comprehensive review discussed various benzimidazole derivatives' mechanisms of action against cancer cells, emphasizing their ability to induce apoptosis and inhibit cell cycle progression . This suggests that N-[(5-methylfuran-2-yl)methyl]-4-[2-(4-methylphenyl)carbamoyl] could be explored for similar applications.

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